molecular formula C10H7BrClF3OS B14037314 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14037314
M. Wt: 347.58 g/mol
InChI Key: FCPZCGAVUWRXKS-UHFFFAOYSA-N
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Description

1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrClF3OS. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with the nucleophile replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the trifluoromethylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 1-Bromo-1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Bromo-1-(5-chloro-3-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Bromo-1-(5-chloro-2-(trifluoromethylsulfonyl)phenyl)propan-2-one

Uniqueness: 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the bromine, chlorine, and trifluoromethylthio groups on the phenyl ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethylthio group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C10H7BrClF3OS

Molecular Weight

347.58 g/mol

IUPAC Name

1-bromo-1-[5-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrClF3OS/c1-5(16)9(11)7-4-6(12)2-3-8(7)17-10(13,14)15/h2-4,9H,1H3

InChI Key

FCPZCGAVUWRXKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)SC(F)(F)F)Br

Origin of Product

United States

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